PARP1 Inhibitory Potency: KU-0058948 vs. Olaparib, Veliparib, and Rucaparib
KU-0058948 inhibits PARP1 with an IC50 of 3.4 nM . In cross-study comparison, this potency is superior to the first-generation clinical PARP inhibitor olaparib (IC50 ~5 nM for PARP1) [1], and substantially more potent than veliparib (IC50 ~5.2 nM for PARP1) [2] and rucaparib (IC50 ~1.4 nM for PARP1) [3] in reported enzyme assays.
| Evidence Dimension | PARP1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3.4 nM |
| Comparator Or Baseline | Olaparib ~5 nM; Veliparib ~5.2 nM; Rucaparib ~1.4 nM |
| Quantified Difference | KU-0058948 is ~1.5-fold more potent than olaparib, ~1.5-fold more potent than veliparib, and ~2.4-fold less potent than rucaparib in PARP1 inhibition. |
| Conditions | In vitro enzyme inhibition assay (specific assay conditions vary by study) |
Why This Matters
The absolute PARP1 IC50 value directly impacts the working concentration required in cellular assays; a lower IC50 may translate to reduced off-target effects at efficacious doses.
- [1] Menear KA, Adcock C, Boulter R, et al. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. J Med Chem. 2008;51(20):6581-6591. View Source
- [2] Donawho CK, Luo Y, Luo Y, et al. ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clin Cancer Res. 2007;13(9):2728-2737. View Source
- [3] Thomas HD, Calabrese CR, Batey MA, et al. Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Mol Cancer Ther. 2007;6(3):945-956. View Source
